molecular formula C15H14O2 B14587889 Benzaldehyde, 4-(2,3-dimethylphenoxy)- CAS No. 61343-93-9

Benzaldehyde, 4-(2,3-dimethylphenoxy)-

Cat. No.: B14587889
CAS No.: 61343-93-9
M. Wt: 226.27 g/mol
InChI Key: YXDRJYYFXXBPOD-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(2,3-dimethylphenoxy)- is a substituted aromatic aldehyde characterized by a benzaldehyde core (C₆H₅CHO) functionalized at the para position with a 2,3-dimethylphenoxy group. This substituent consists of a phenoxy ether (C₆H₅O⁻) bearing methyl groups at the 2- and 3-positions, imparting steric bulk and altered electronic properties compared to simpler benzaldehyde derivatives.

For instance, the 2,3-dimethylphenoxy moiety is utilized in pharmaceuticals, such as anti-mycobacterial agents , highlighting its relevance in medicinal chemistry. The aldehyde group further positions it as a reactive intermediate for synthesizing Schiff bases, heterocycles, or functionalized polymers.

Properties

CAS No.

61343-93-9

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-(2,3-dimethylphenoxy)benzaldehyde

InChI

InChI=1S/C15H14O2/c1-11-4-3-5-15(12(11)2)17-14-8-6-13(10-16)7-9-14/h3-10H,1-2H3

InChI Key

YXDRJYYFXXBPOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2=CC=C(C=C2)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for benzaldehyde derivatives often involve large-scale oxidation processes using air or oxygen in the presence of catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated benzaldehyde derivatives

Scientific Research Applications

Chemistry: Benzaldehyde, 4-(2,3-dimethylphenoxy)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of aldehyde derivatives on cellular processes. It may also be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities .

Industry: In the industrial sector, benzaldehyde derivatives are used in the production of fragrances, flavorings, and dyes. The unique aromatic properties of these compounds make them valuable in the formulation of various consumer products .

Mechanism of Action

The mechanism of action of benzaldehyde, 4-(2,3-dimethylphenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Benzaldehyde, 4-(2,3-dimethylphenoxy)- with structurally related benzaldehyde derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Benzaldehyde, 4-(2,3-dimethylphenoxy)- 2,3-Dimethylphenoxy (para) C₁₅H₁₄O₂* 226.27 Bulky substituent; potential for hydrophobic interactions in drug design.
2,4-Dimethoxybenzaldehyde 2,4-Dimethoxy (para/meta) C₉H₁₀O₃ 166.17 Electron-rich due to methoxy groups; used in flavoring and agrochemicals.
4-(Allyloxy)benzaldehyde Allyloxy (para) C₁₀H₁₀O₂ 162.19 Reactive allyl group for polymerization or click chemistry.
4-Methyl-3-(pentyloxy)benzaldehyde 3-Pentyloxy, 4-methyl (meta) C₁₃H₁₈O₂ 206.28 Long alkyl chain enhances lipophilicity; potential surfactant applications.
4-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]benzaldehyde Dichlorinated phenoxyethoxy (para) C₁₆H₁₄Cl₂O₃ 325.19 Halogenated substituent; likely bioactive (antimicrobial/antifungal).

Key Differentiators

  • Steric Effects: The 2,3-dimethylphenoxy group introduces significant steric hindrance, reducing reactivity in electrophilic substitutions but enhancing binding specificity in biological systems.
  • Electronic Profile: Compared to electron-donating methoxy groups, the phenoxy ether in the target compound offers moderate electron withdrawal, influencing its redox behavior.
  • Lipophilicity: The hydrophobic 2,3-dimethylphenoxy group increases logP values, improving blood-brain barrier penetration in drug candidates .

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